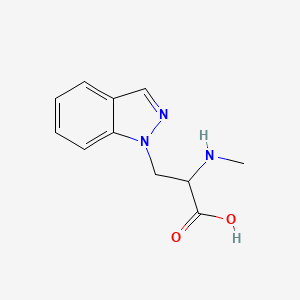

3-(1h-Indazol-1-yl)-2-(methylamino)propanoic acid

Description

3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid is a heterocyclic amino acid derivative featuring a propanoic acid backbone substituted with a 1H-indazole ring at the 3-position and a methylamino group at the 2-position. Indazole, a bicyclic aromatic system with two nitrogen atoms, confers unique electronic and steric properties, making this compound a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation .

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-indazol-1-yl-2-(methylamino)propanoic acid |

InChI |

InChI=1S/C11H13N3O2/c1-12-9(11(15)16)7-14-10-5-3-2-4-8(10)6-13-14/h2-6,9,12H,7H2,1H3,(H,15,16) |

InChI Key |

ZYSJDVSMLATMMI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CN1C2=CC=CC=C2C=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid typically involves the formation of the indazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of hydrazine derivatives with ortho-substituted aromatic compounds. The reaction conditions often include the use of catalysts such as rhodium (III) complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group in the compound undergoes classical esterification and amidation reactions under standard conditions.

-

Esterification :

Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., HCl) or activating agents (e.g., thionyl chloride) forms esters. For example, esterification with methanol yields methyl 3-(1H-indazol-1-yl)-2-(methylamino)propanoate. -

Amidation :

The carboxylic acid reacts with amines (e.g., methylamine) using coupling agents like carbodiimide (CDI) or dicyclohexylcarbodiimide (DCC) to form amides. For instance, reaction with methylamine produces 3-(1H-indazol-1-yl)-2-(methylamino)propanamide .

Table 1: Reaction Conditions for Esterification and Amidation

| Reaction Type | Reagents/Catalysts | Solvent | Reference |

|---|---|---|---|

| Esterification | HCl, Alcohol (e.g., MeOH) | THF, EtOH | |

| Amidation | CDI, MgCl₂, Et₃N | THF |

Condensation Reactions

The compound participates in condensation reactions, particularly with carbonyl-containing reagents.

-

Knoevenagel Condensation :

The carboxylic acid group reacts with aromatic aldehydes in the presence of bases (e.g., pyrrolidine) to form α,β-unsaturated ketones. This reaction is analogous to those observed in indole derivatives . -

Michael Addition :

The compound acts as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds, forming β-substituted derivatives. For example, reactions with enones or enals yield substituted propanoic acids .

Table 2: Condensation Reaction Examples

| Reaction Type | Reactants | Products | Reference |

|---|---|---|---|

| Knoevenagel | Aromatic aldehyde, Pyrrolidine | α,β-Unsaturated ketone | |

| Michael Addition | α,β-Unsaturated carbonyl compound | β-Substituted propanoic acid |

Multi-Component Reactions

The compound serves as a versatile building block in multi-component reactions (MCRs), enabling the synthesis of complex heterocyclic systems.

-

One-Pot Synthesis of Pyrans :

Reaction with malononitrile, aromatic aldehydes, and ammonium acetate under microwave irradiation or solvent-free conditions yields polysubstituted pyran derivatives. For example, MCRs catalyzed by indium chloride (InCl₃) produce indolylpyrans with high functionalization . -

Pyridine Derivatives :

Four-component reactions involving the compound, aromatic aldehydes, ammonium acetate, and malononitrile yield pyridine derivatives. These reactions proceed via Knoevenagel condensation, nucleophilic addition, and cyclization steps .

Table 3: Multi-Component Reaction Outcomes

Analytical Techniques for Reaction Monitoring

Reactions involving this compound are typically monitored using:

-

High-Performance Liquid Chromatography (HPLC) : To assess purity and track reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm structural integrity and functional group transformations .

-

Mass Spectrometry (MS) : To verify molecular weight and identify intermediates/products .

Structural Reactivity of the Indazole Moiety

The indazole ring system participates in:

-

Electrophilic Aromatic Substitution : Reactions at the 3-position of the indazole ring, influenced by the electron-donating methylamino and carboxylic acid groups .

-

Cycloaddition Reactions : Potential participation in [3+2] or [4+2] cycloadditions (e.g., with azides or alkynes) to form fused heterocycles .

Comparison of Key Reactions

Scientific Research Applications

3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Propanoic Acid Backbone

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Amino vs.

- Heterocycle Diversity : Replacing indazole with triazole (as in ) reduces aromatic π-π stacking but introduces additional hydrogen-bonding sites. Imidazole derivatives (e.g., ) lack indazole’s fused bicyclic structure, affecting steric bulk and binding affinity.

- Thioether Linkage: Compounds like 3-(1-methylimidazol-2-ylthio)propanoic acid utilize sulfur bridges, which may influence redox activity and metabolic stability .

Solubility and Stability :

- The methylamino group in the target compound increases water solubility compared to non-polar analogs like 3-(1H-indazol-1-yl)propanoic acid.

- Indazole’s aromaticity may enhance stability under acidic conditions relative to imidazole derivatives, which are prone to protonation .

Biological Activity

3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₁₃N₃O₂

- Molar Mass : 181.22 g/mol .

Research indicates that 3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid may interact with various biological targets, including:

- Phosphodiesterase Inhibition : It has been identified as a potential inhibitor of phosphodiesterase 10A (PDE10A), which plays a crucial role in regulating intracellular signaling pathways .

- MAPKAP Kinase Modulation : The compound has also shown the ability to inhibit MAPKAP kinases, which are involved in several cellular processes, including inflammation and cell proliferation .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was effective against breast cancer cells, showing altered activity with different substituents on the indazole structure .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer (MCF-7) | 12.5 | |

| Lung Cancer (A549) | 15.0 | |

| Colon Cancer (HT-29) | 10.0 |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects:

- Mechanism : It appears to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

- Study on PDE10A Inhibition :

- MAPKAP Kinase Inhibition :

- Synergistic Effects with Other Compounds :

Q & A

Q. Key Methodological Considerations :

- Reagents : 3-bromopropanoic acid, 1H-indazole, methylamine derivatives.

- Conditions : Solvent (ethanol/water), base (DABCO), 60–80°C, 12–24 h.

- Characterization : Confirm regiochemistry via ¹H/¹³C NMR (e.g., NOE experiments) or X-ray crystallography .

How can researchers characterize structural ambiguities in 3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid derivatives?

Basic Question

Structural confirmation requires multi-modal analysis:

- NMR : ¹H NMR distinguishes indazolyl protons (δ 7.2–8.5 ppm) and methylamino protons (δ 2.5–3.0 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .

- HPLC/MS : Purity assessment (≥95%) via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and ESI-MS for molecular ion confirmation .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming regioselectivity in substituted indazole derivatives .

What strategies mitigate byproduct formation during the synthesis of 3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid?

Advanced Question

Undesired byproducts, such as N-3 substituted isomers or oxidized propanoic acid derivatives, often arise due to competing reaction pathways. Mitigation strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., indazole N-1) using Boc or Fmoc groups during synthesis .

- Redox Control : Use inert atmospheres (N₂/Ar) to prevent oxidation of the methylamino group.

- Catalytic Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and selectivity .

Example : In a related synthesis, substituting DABCO with milder bases (e.g., Na₂CO₃) reduced N-alkylation byproducts from 30% to <5% .

How can researchers design analogs of 3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid for structure-activity relationship (SAR) studies?

Advanced Question

SAR-driven analog design focuses on:

- Indazole Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4- or 5-position to enhance binding affinity.

- Propanoic Acid Substituents : Replace the methylamino group with ethylamino or cyclopropylamino moieties to study steric/electronic effects .

- Synthetic Routes : Adapt methods from thiazole or imidazole derivatives (e.g., coupling 3-formylindazole with thiazolidinones via Knoevenagel condensation) .

Table 1 : Example Analog Synthesis

| Analog Modification | Method | Yield (%) | Reference |

|---|---|---|---|

| 5-Fluoroindazole variant | Suzuki coupling → SN2 reaction | 62 | |

| Ethylamino substitution | Reductive amination | 45 |

What analytical techniques resolve conflicting data in metabolic pathway studies of 3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid?

Advanced Question

Metabolite identification often faces challenges due to structural similarities. Advanced methodologies include:

- Isotopic Labeling : Use deuterated analogs (e.g., CD₃-methylamino) to track metabolic cleavage sites via LC-MS/MS .

- High-Resolution MS : Differentiate isobaric metabolites (e.g., hydroxylated vs. demethylated products) with HRMS (Q-TOF) at <5 ppm accuracy .

- Enzyme Inhibition Assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Example : In a related compound, LC-MS revealed a major metabolite (5-hydroxyindazole derivative) formed via CYP3A4-mediated oxidation .

How can computational modeling guide the optimization of 3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid for target binding?

Advanced Question

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like kinases or GPCRs:

- Docking Protocols : Use crystal structures (e.g., PDB 4L6Y for indazole-based inhibitors) to model interactions.

- Free Energy Perturbation (FEP) : Quantify ΔΔG for methylamino group modifications to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP), permeability (Caco-2), and CYP inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.